

Nitration of dimethyl isophthalate to form Dimethyl 5-nitroisophthalate

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Compound of Interest

Compound Name: Dimethyl 5-nitroisophthalate

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Synthesis of Dimethyl 5-Nitroisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **Dimethyl 5-nitroisophthalate**, an important intermediate in the preparation of various pharmaceuticals, including non-ionic X-ray contrast media such as Iopamidol and Iohexol.^{[1][2]} The document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and a summary of relevant quantitative data.

Synthetic Pathways

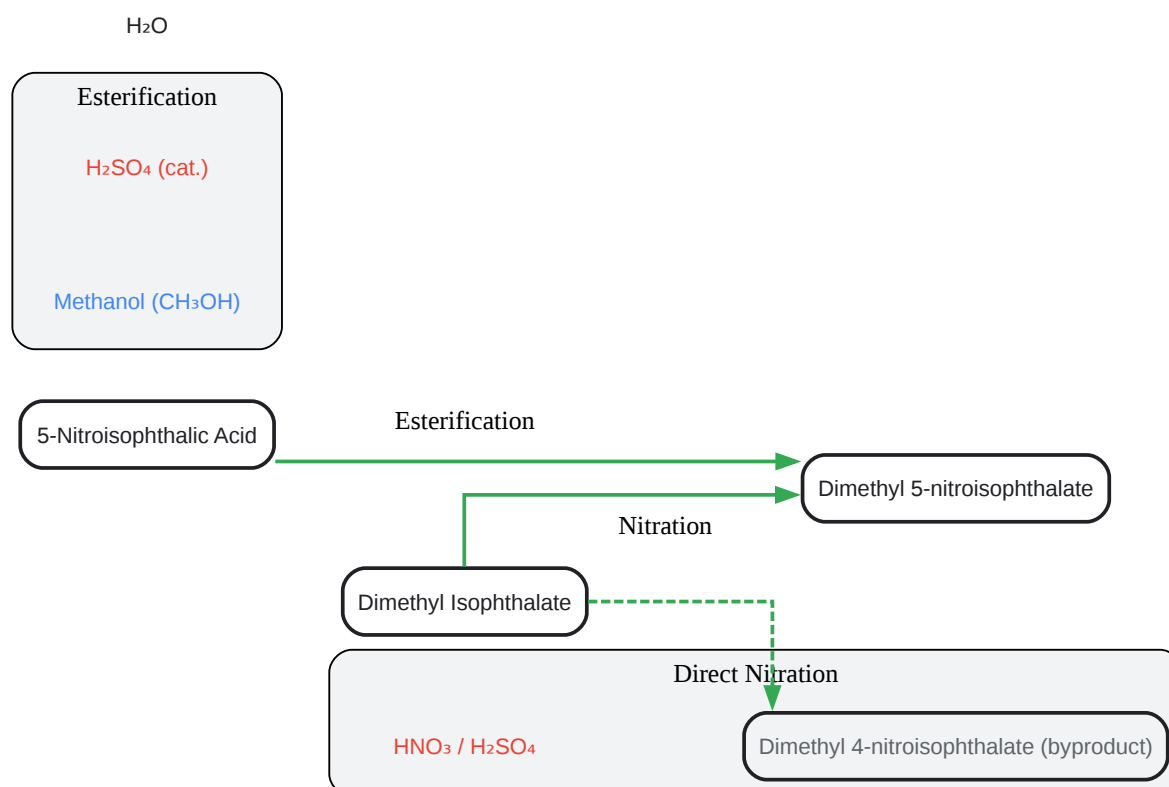
Two principal synthetic routes are commonly employed for the preparation of **Dimethyl 5-nitroisophthalate**:

- **Direct Nitration of Dimethyl Isophthalate:** This method involves the electrophilic aromatic substitution of dimethyl isophthalate using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
- **Esterification of 5-Nitroisophthalic Acid:** This approach involves the Fischer esterification of 5-nitroisophthalic acid with methanol in the presence of a strong acid catalyst.

The choice of pathway often depends on the desired purity, yield, and the availability of starting materials. Direct nitration can lead to the formation of isomeric impurities, such as Dimethyl 4-nitroisophthalate, which can be challenging to separate.[3][4][5] Esterification of 5-nitroisophthalic acid generally provides a purer product.[4][5]

Core Synthesis Reactions

Below are the generalized chemical equations for the two primary synthetic routes.



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Caption: Primary synthetic routes to **Dimethyl 5-nitroisophthalate**.

Experimental Protocols

Method 1: Nitration of Dimethyl Isophthalate

This protocol is adapted from established procedures and aims to minimize the formation of the 4-nitro isomer.[\[3\]](#)[\[5\]](#)

Materials:

- Dimethyl isophthalate
- Concentrated sulfuric acid (100%)
- Nitric acid
- Ice

Procedure:

- In a flask equipped with a stirrer and a dropping funnel, dissolve 195 g of dimethyl isophthalate in 320 ml of 100% sulfuric acid, maintaining the temperature at 10°C.[\[3\]](#)[\[5\]](#)
- Prepare a nitrating mixture by carefully adding 100 g of nitric acid to 302 g of sulfuric acid.
- Slowly add the nitrating mixture dropwise to the solution of dimethyl isophthalate while stirring and maintaining the temperature at 10°C.[\[3\]](#)[\[5\]](#)
- After the addition is complete, continue stirring for 3 hours at a temperature between 20 to 25°C.[\[3\]](#)[\[5\]](#)
- Pour the reaction mixture onto 1600 g of an ice/water mixture, ensuring the temperature does not exceed 10°C.[\[3\]](#)[\[5\]](#)
- Continue stirring for 1 hour.[\[5\]](#)
- Filter the precipitate through an acid-proof filter.
- Wash the product thoroughly with water until it is acid-free.

- Dry the product under vacuum.

Expected Outcome:

This procedure yields a product containing approximately 98.0% **Dimethyl 5-nitroisophthalate**, with about 1.0% of the isomeric Dimethyl 4-nitroisophthalate and 0.3% of monomethyl 5-nitroisophthalic acid.[\[5\]](#)

Method 2: Esterification of 5-Nitroisophthalic Acid

This method generally provides a higher purity product and is adapted from multiple sources.[\[1\]](#)
[\[6\]](#)[\[7\]](#)

Materials:

- 5-Nitroisophthalic acid
- Methanol
- Concentrated sulfuric acid

Procedure:

- In a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[\[6\]](#)[\[7\]](#)
- Stir the mixture at room temperature for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless, transparent solution.[\[6\]](#)[\[7\]](#) This step should be performed under a nitrogen atmosphere.[\[6\]](#)[\[7\]](#)
- Slowly add 1.0 mL of concentrated sulfuric acid dropwise.[\[6\]](#)[\[7\]](#)
- Heat the mixture to reflux. A white solid will begin to precipitate after about 3 hours.[\[6\]](#)[\[7\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[\[6\]](#)[\[7\]](#)

- Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.[6][7]
- Collect the solid product by filtration.
- Wash the filter cake with deionized water.[6][7]
- Dry the product. A yield of up to 98% can be expected.[6][7]

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of **Dimethyl 5-nitroisophthalate**.

Table 1: Reaction Conditions and Yields

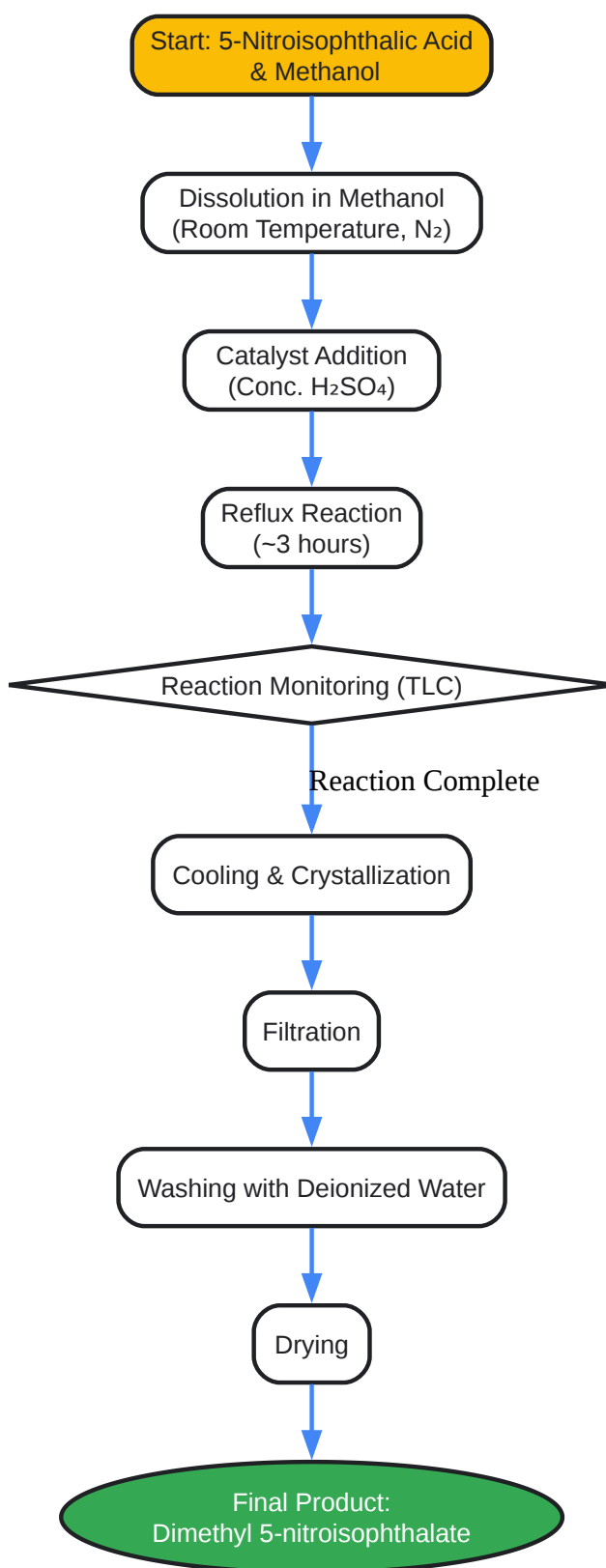
Parameter	Nitration of Dimethyl Isophthalate	Esterification of 5-Nitroisophthalic Acid
Starting Material	Dimethyl isophthalate	5-Nitroisophthalic acid
Key Reagents	Nitric acid, Sulfuric acid	Methanol, Sulfuric acid
Reaction Temperature	10°C (addition), 20-25°C (stirring)[3][5]	Reflux[6][7]
Reaction Time	3 hours[3][5]	~3 hours[6][7]
Reported Yield	~98% (crude product with isomers)[5]	Up to 98%[6][7], 85.2%[1]
Key Purity Issue	Contamination with Dimethyl 4-nitroisophthalate[3][4][5]	Potential for monomethyl ester impurity[4][5]

Table 2: Physicochemical Properties of **Dimethyl 5-nitroisophthalate**

Property	Value
Molecular Formula	C ₁₀ H ₉ NO ₆ [8][9]
Molecular Weight	239.18 g/mol [6][8]
Appearance	White to light yellow crystalline powder[10]
Melting Point	123-125 °C (lit.)[7], 123 °C (pure)[5]
CAS Number	13290-96-5[6][7][10]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **Dimethyl 5-nitroisophthalate** via the esterification route.



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Caption: Generalized workflow for the esterification synthesis.

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References

- 1. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arveelabs.com [arveelabs.com]
- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C₁-C₄-alkyl esters - Google Patents [patents.google.com]
- 4. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C₁-C₄-alkyl esters - Google Patents [patents.google.com]
- 5. US6002041A - Process for preparing di-C₁ - C₄ -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 6. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 7. Dimethyl 5-nitroisophthalate | 13290-96-5 [chemicalbook.com]
- 8. Dimethyl 5-nitroisophthalate | C₁₀H₉NO₆ | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dimethyl 5-nitroisophthalate(13290-96-5) IR Spectrum [m.chemicalbook.com]
- 10. Dimethyl 5-Nitroisophthalate | 13290-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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